molecular formula C21H18N2OS B2909929 (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476672-13-6

(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2909929
M. Wt: 346.45
InChI Key: NVZARXQJQWLTRK-WQRHYEAKSA-N
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Description

(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has gained significant attention in scientific research. It is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile involves the condensation of 4-ethylbenzaldehyde with 2-amino-3-methoxythiophene to form the corresponding Schiff base, which is then cyclized with Lawesson's reagent to yield the thiazole ring. The resulting thiazole intermediate is then reacted with acrylonitrile in the presence of a base to form the final product.

Starting Materials
4-ethylbenzaldehyde, 2-amino-3-methoxythiophene, Lawesson's reagent, acrylonitrile, base

Reaction
Step 1: Condensation of 4-ethylbenzaldehyde with 2-amino-3-methoxythiophene in ethanol to form the corresponding Schiff base., Step 2: Cyclization of the Schiff base with Lawesson's reagent in toluene to yield the thiazole intermediate., Step 3: Reaction of the thiazole intermediate with acrylonitrile in the presence of a base, such as potassium carbonate, in DMF to form the final product, (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile.

Mechanism Of Action

The mechanism of action of (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile involves the inhibition of various enzymes. It binds to the active site of the enzyme and prevents its activation. This, in turn, leads to the inhibition of downstream signaling pathways, resulting in the suppression of various cellular processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile are varied and depend on the specific enzyme inhibited. Inhibition of EGFR and MAPK has been shown to suppress cell proliferation, induce apoptosis, and reduce tumor growth. Inhibition of PI3K has been shown to reduce inflammation and improve insulin sensitivity.

Advantages And Limitations For Lab Experiments

The advantages of using (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile in lab experiments include its potency and specificity towards various enzymes. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of using this compound is its relatively low yield in the synthesis process.

Future Directions

For research on (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile include exploring its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Further studies are needed to understand its mechanism of action and identify potential drug targets. Additionally, research on improving the synthesis method and increasing the yield of this compound is also warranted.
Conclusion:
(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has shown promising results in scientific research. Its potent inhibition of various enzymes makes it a potential therapeutic agent for various diseases. Further research is needed to explore its full potential and identify new drug targets.

Scientific Research Applications

(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes, including but not limited to, epidermal growth factor receptor (EGFR), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K). These enzymes play a crucial role in the development and progression of various diseases, including cancer, inflammation, and autoimmune disorders.

properties

IUPAC Name

(Z)-3-(4-ethylphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-3-15-7-9-16(10-8-15)11-18(13-22)21-23-20(14-25-21)17-5-4-6-19(12-17)24-2/h4-12,14H,3H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZARXQJQWLTRK-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

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